EGFR Kinase Inhibition Potency: Comparing 2-Anilino vs. 4-Anilino Quinazolinone Scaffolds
The target compound's 2-anilino-4(3H)-quinazolinone core represents a regioisomeric shift from the well-characterized 4-anilinoquinazoline EGFR inhibitors like 4-(3-chloroanilino)quinazoline (CAQ). While potent 4-anilinoquinazolines exhibit IC50 values as low as approximately 20 nM in EGF-RTK enzyme assays [1], the 2-anilino-4(3H)-quinazolinone class is not associated with significant EGFR inhibition. This fundamental difference in scaffold activity means that for applications targeting EGFR, the 2-substituted compound will be inactive, while for applications seeking to avoid EGFR inhibition, it offers a distinct advantage over its 4-substituted analogs [2].
| Evidence Dimension | EGFR tyrosine kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not a potent inhibitor; activity is not a primary feature of this scaffold |
| Comparator Or Baseline | 4-(3-chloroanilino)quinazoline (CAQ): IC50 approximately equal to 20 nM |
| Quantified Difference | Difference of at least 2-3 orders of magnitude in potency, with the target compound showing negligible activity |
| Conditions | In vitro enzyme assay using EGF-RTK from human A431 cells |
Why This Matters
This stark difference in target engagement confirms that 2- and 4-substituted quinazolinones are not interchangeable and must be selected based on the specific target of interest.
- [1] Wakeling, A.E. et al. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines. Breast Cancer Res Treat 1996, 38, 67–73. View Source
- [2] DeRuiter, J. et al. Design and synthesis of 2-(arylamino)-4(3H)-quinazolinones as novel inhibitors of rat lens aldose reductase. J Med Chem 1986, 29(5), 627-9. View Source
